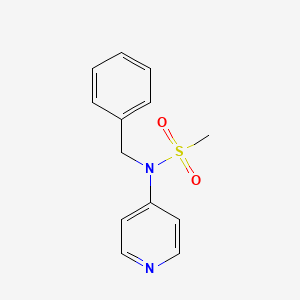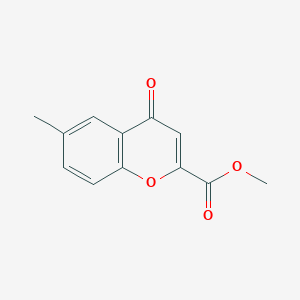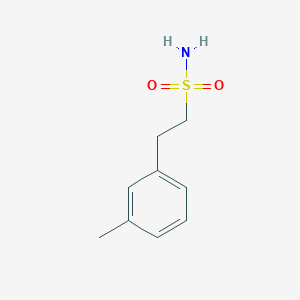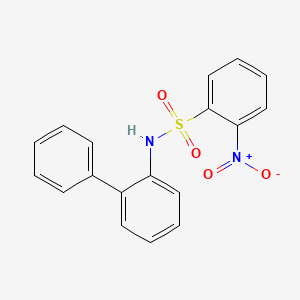![molecular formula C12H13F3N2O4 B7595913 (2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)
(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid is a chemical compound that has been widely used in scientific research. This compound is also known as MK-801, and it is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The use of MK-801 has helped researchers to understand the function of the NMDA receptor and its role in various physiological and pathological conditions.
Mécanisme D'action
MK-801 is a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the NMDA receptor-mediated calcium influx and downstream signaling pathways. The blockade of the NMDA receptor by MK-801 has been shown to induce a variety of effects, including disruption of synaptic plasticity, impairment of learning and memory, and neurotoxicity.
Biochemical and physiological effects:
The blockade of the NMDA receptor by MK-801 has been shown to induce a variety of biochemical and physiological effects. These effects include the inhibition of long-term potentiation (LTP), which is a cellular mechanism of learning and memory. MK-801 has also been shown to induce neuronal apoptosis and oxidative stress, which can lead to neurodegeneration. In addition, MK-801 has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MK-801 in lab experiments has several advantages. This compound is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor. MK-801 has also been shown to induce reproducible effects, which allows for the reliable replication of experiments. However, the use of MK-801 also has some limitations. This compound is highly toxic and can induce neurotoxicity and apoptosis at high doses. Therefore, it is crucial to use appropriate dosages and safety protocols when working with MK-801.
Orientations Futures
There are several future directions for the use of MK-801 in scientific research. One potential application is in the development of novel treatments for neurological and psychiatric disorders. The blockade of the NMDA receptor by MK-801 has been shown to induce a variety of effects that may be beneficial in the treatment of these disorders. Another future direction is in the development of new compounds that target the NMDA receptor with greater selectivity and safety. Finally, the use of MK-801 in combination with other drugs or therapies may provide new insights into the function of the NMDA receptor and its role in various physiological and pathological conditions.
Méthodes De Synthèse
MK-801 can be synthesized by the reaction of 2-nitro-4-(trifluoromethyl)aniline with (R)-3-methyl-2-bromobutanoic acid. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization. The synthesis of MK-801 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MK-801 has been widely used in scientific research to study the function of the NMDA receptor. This compound has been used in animal studies to investigate the role of the NMDA receptor in learning, memory, and synaptic plasticity. MK-801 has also been used to study the pathophysiology of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21/h3-6,10,16H,1-2H3,(H,18,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKANMRVNHVYATD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)



![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)
![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B7595904.png)
![[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7595911.png)

![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)